molecular formula C13H16O3 B14418046 1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 84391-02-6

1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B14418046
CAS No.: 84391-02-6
M. Wt: 220.26 g/mol
InChI Key: QPQWDESJQFOJBV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with hydroxy and methoxy substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
  • Naphthalene, 1,2,3,4-tetrahydro-

Uniqueness

1-(5-Hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene core. The presence of both hydroxy and methoxy groups provides distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84391-02-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(5-hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H16O3/c1-8(14)9-3-4-10-11(7-9)13(16-2)6-5-12(10)15/h5-6,9,15H,3-4,7H2,1-2H3

InChI Key

QPQWDESJQFOJBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C=CC(=C2C1)OC)O

Origin of Product

United States

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